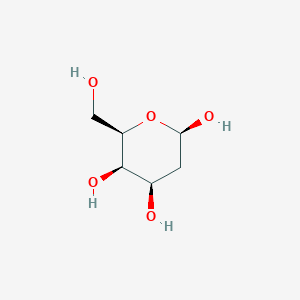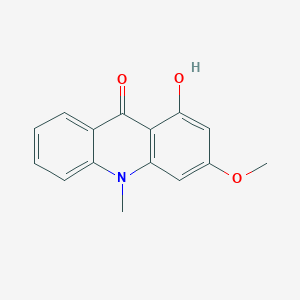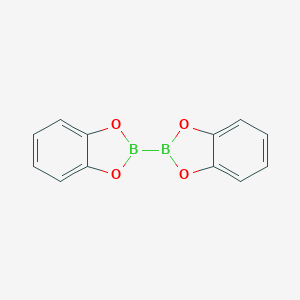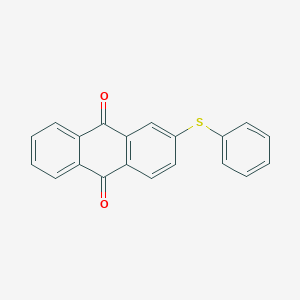![molecular formula C11H8OS B079445 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one CAS No. 10245-79-1](/img/structure/B79445.png)
4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a member of the naphtho[1,8-bc]thiophene family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in lipid metabolism and insulin sensitivity.
Biochemical and physiological effects:
Studies have shown that 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one has various biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α) in cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been found to improve insulin sensitivity and lipid metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one in lab experiments is its diverse biological activities, which make it a useful tool for studying various signaling pathways in cells. Another advantage is its relatively simple synthesis method, which allows for easy access to the compound. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its potential toxicity and side effects need to be carefully evaluated in lab experiments.
Direcciones Futuras
There are many future directions for research involving 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one. One direction is to further explore its potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer. Another direction is to investigate its use in materials science, such as in the development of new organic semiconductors for electronic devices. Additionally, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.
Métodos De Síntesis
The synthesis of 4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one involves the condensation of 2-naphthol and 2,3-dichlorothiophene in the presence of a base such as potassium carbonate. The reaction proceeds via an intramolecular cyclization of the intermediate to form the final product. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one has been studied for its potential applications in various fields such as medicine, materials science, and electronics. In medicine, it has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In materials science, it has been used as a building block for the synthesis of novel organic semiconductors. In electronics, it has been studied for its potential use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Propiedades
Número CAS |
10245-79-1 |
|---|---|
Nombre del producto |
4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one |
Fórmula molecular |
C11H8OS |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-5-one |
InChI |
InChI=1S/C11H8OS/c12-9-5-4-7-2-1-3-10-11(7)8(9)6-13-10/h1-3,6H,4-5H2 |
Clave InChI |
XZQARLNOUKYJQN-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2=CSC3=CC=CC1=C32 |
SMILES canónico |
C1CC(=O)C2=CSC3=CC=CC1=C32 |
Sinónimos |
4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)


![(13S-cis)-13-ethyl-7,11,12,13,16,17-hexahydro-3-methoxy-6H-cyclopenta[a]phenantren-17-ol](/img/structure/B79381.png)

